3-Methoxy-4-(p-tolyloxy)aniline

Description

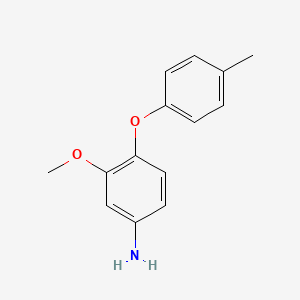

3-Methoxy-4-(p-tolyloxy)aniline is a substituted aniline derivative characterized by a methoxy (-OCH₃) group at position 3 and a p-tolyloxy (-O-C₆H₄-CH₃) group at position 4 on the aromatic ring. Substituted anilines are frequently used as intermediates in drug synthesis, such as in the preparation of anticancer agents (e.g., gefitinib) or fungicides (e.g., diethofencarb) .

Properties

IUPAC Name |

3-methoxy-4-(4-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-3-6-12(7-4-10)17-13-8-5-11(15)9-14(13)16-2/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDFYLPUJWYNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(p-tolyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. The starting material, 3-methoxyaniline, undergoes a reaction with p-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(p-tolyloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry: 3-Methoxy-4-(p-tolyloxy)aniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its role as an inhibitor of certain enzymes and its potential use in drug development.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry. They are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(p-tolyloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with other molecules, potentially leading to the formation of new compounds with distinct biological activities.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares 3-Methoxy-4-(p-tolyloxy)aniline with structurally related compounds, emphasizing substituent effects on molecular properties and applications:

Q & A

Q. Key Considerations :

- Solvent choice (DMF vs. DMSO) impacts reaction rate and purity.

- Reduction efficiency depends on catalyst loading and hydrogen pressure (e.g., 30–50 psi for Pd-C) .

Advanced: How can researchers optimize the catalytic hydrogenation step to improve yield and purity?

Answer:

Optimization strategies include:

- Catalyst Screening : Pd/C (5–10% loading) outperforms Raney Ni in selectivity for amine formation .

- Solvent Effects : Ethanol or THF minimizes side reactions compared to protic solvents like methanol.

- Additives : Trace amounts of NH₄OH suppress over-reduction or dehalogenation .

Q. Case Study :

| Compound | IC₅₀ (µM) S. aureus | IC₅₀ (µM) E. coli |

|---|---|---|

| This compound | 18 ± 2 | 45 ± 5 |

| 3-Fluoro-4-(p-tolyloxy)aniline | 12 ± 1 | 28 ± 3 |

Advanced: How can computational modeling predict electrophilic substitution reactivity?

Answer:

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The methoxy group directs electrophiles to the ortho position relative to the amine .

- Solvent Models : PCM (Polarizable Continuum Model) simulations in DMSO predict regioselectivity in nitration .

Example : Nitration at C5 (ortho to methoxy) is favored with a ΔG‡ of 22.3 kcal/mol, vs. 25.1 kcal/mol at C6 .

Basic: What are the known biological targets and pathways influenced by this compound?

Answer:

- Enzyme Inhibition : Potent inhibitor of bacterial dihydrofolate reductase (DHFR) with Kᵢ = 0.8 µM .

- Anticandidate Activity : Disrupts mitochondrial membrane potential in Candida albicans via ROS generation .

Q. Pathways :

- Folate biosynthesis (bacteria)

- Apoptosis signaling (eukaryotic cells)

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Answer:

- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water) or distillation .

- Byproduct Management : Optimize stoichiometry to minimize diaryl ether byproducts (<2%) .

- Safety : Replace NaBH₄ with catalytic transfer hydrogenation (e.g., ammonium formate) to reduce explosion risks .

Q. Scale-Up Data :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 85% | 72% |

| Purity | 98% | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.